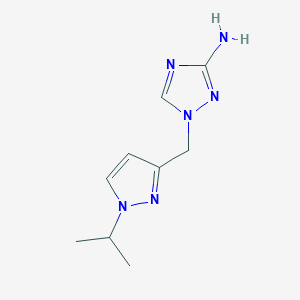
6-Methyl-2-(sulfanylmethyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(sulfanylmethyl)pyridin-3-ol is a heterocyclic organic compound with the molecular formula C7H9NOS It is a derivative of pyridine, featuring a methyl group at the 6th position, a sulfanylmethyl group at the 2nd position, and a hydroxyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(sulfanylmethyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-3-pyridinol with a suitable thiolating agent, such as thiourea or hydrogen sulfide, under controlled conditions. The reaction typically requires a catalyst, such as a base or acid, to facilitate the formation of the sulfanylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-(sulfanylmethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylmethyl group, yielding 6-methyl-3-pyridinol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 6-Methyl-3-pyridinol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methyl-2-(sulfanylmethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-(sulfanylmethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The sulfanylmethyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-3-pyridinol: Lacks the sulfanylmethyl group, making it less reactive in certain chemical reactions.
2-(Sulfanylmethyl)pyridin-3-ol: Lacks the methyl group at the 6th position, which can influence its chemical properties and reactivity.
6-Methyl-2-(methylthio)pyridin-3-ol: Contains a methylthio group instead of a sulfanylmethyl group, affecting its redox properties.
Uniqueness
6-Methyl-2-(sulfanylmethyl)pyridin-3-ol is unique due to the presence of both the methyl and sulfanylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H9NOS |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
6-methyl-2-(sulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H9NOS/c1-5-2-3-7(9)6(4-10)8-5/h2-3,9-10H,4H2,1H3 |
Clave InChI |
FGAPPZXWCXNUCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Chloro-6'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13632839.png)
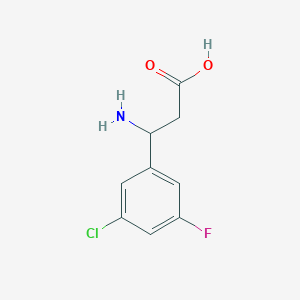

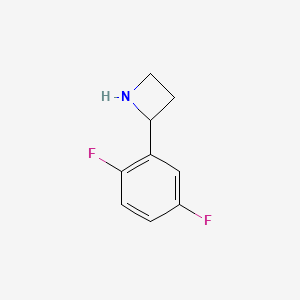
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
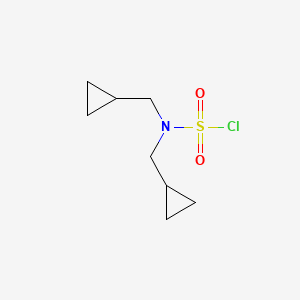
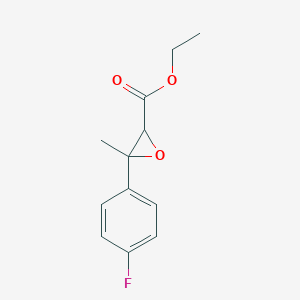
![1-Oxa-5-azaspiro[5.7]tridecane](/img/structure/B13632875.png)
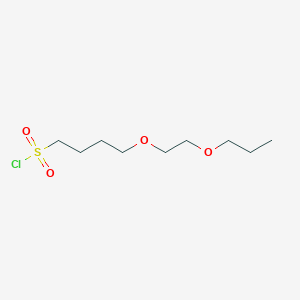
![3-{Spiro[2.2]pentan-1-yl}propan-1-ol](/img/structure/B13632885.png)

